molecular formula C15H19N5O2S B5442401 N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide

Cat. No. B5442401
M. Wt: 333.4 g/mol
InChI Key: XITJUOWVRPIJOF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide, also known as AMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a modulator of transient receptor potential melastatin 8 (TRPM8) channels, which are involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression.

Mechanism of Action

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide acts as a competitive antagonist of TRPM8 channels, which means that it binds to the same site as the natural ligands of the channel and blocks their activity. Specifically, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide binds to the pore-forming region of the channel and prevents the influx of calcium ions into the cell. This mechanism of action has been confirmed by electrophysiological recordings and molecular docking studies, which show that N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has a high affinity and selectivity for TRPM8 channels.
Biochemical and Physiological Effects:
The blockade of TRPM8 channels by N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has several biochemical and physiological effects, depending on the cell type and tissue context. In sensory neurons, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can reduce the sensitivity to cold and menthol stimuli, which are mediated by TRPM8 channels. This effect can be beneficial for patients with chronic pain or neuropathic disorders, as it can alleviate the hypersensitivity to cold and other sensory stimuli. In prostate cancer cells, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can inhibit the proliferation and migration of the cells, which suggests a potential role in cancer therapy. In addition, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can modulate the release of neurotransmitters and cytokines in various cell types, which can affect the communication between cells and the immune response.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has several advantages as a tool compound for scientific research, such as its high potency, selectivity, and stability. N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can be easily synthesized and purified in large quantities, which makes it suitable for high-throughput screening and biochemical assays. However, there are also some limitations to the use of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide in lab experiments, such as its potential off-target effects and the lack of in vivo data. In addition, the interpretation of the results obtained with N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide should be cautious, as TRPM8 channels can have complex and context-dependent functions.

Future Directions

There are several future directions for the research on N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide and TRPM8 channels, such as:
- Investigating the role of TRPM8 channels in other physiological processes and diseases, such as inflammation, cardiovascular function, and diabetes.
- Developing more potent and selective TRPM8 channel modulators, based on the structure-activity relationship of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide and other compounds.
- Studying the regulation and interaction of TRPM8 channels with other ion channels, receptors, and signaling pathways, to understand the complexity of their functions.
- Validating the therapeutic potential of TRPM8 channel modulators in preclinical and clinical studies, for various indications such as pain, cancer, and neurological disorders.
- Exploring the use of TRPM8 channel modulators as research tools for investigating the molecular mechanisms of other ion channels and membrane proteins.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide involves several steps, including the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-bromo-N-[4-(acetylamino)phenyl]butanamide in the presence of a base, followed by the removal of the protecting group with a strong acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized and validated by various research groups, and the purity and yield of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can be controlled by adjusting the reaction conditions.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been used as a tool compound to investigate the physiological and pathological roles of TRPM8 channels in various cell types and tissues. For example, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can selectively inhibit the cold and menthol sensitivity of TRPM8 channels in sensory neurons, which has implications for pain management and sensory perception. N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can also modulate the activity of TRPM8 channels in prostate cancer cells, which suggests a potential therapeutic target for cancer treatment. In addition, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been used to study the molecular mechanisms of TRPM8 channel gating and regulation, which can provide insights into the design of novel channel modulators.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-4-13(23-15-19-16-9-20(15)3)14(22)18-12-7-5-11(6-8-12)17-10(2)21/h5-9,13H,4H2,1-3H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITJUOWVRPIJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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